2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide
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Description
2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O2S2 and its molecular weight is 444.95. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
Research into the structural aspects of similar compounds has provided insights into their molecular configurations and interactions. For instance, the analysis of acetamide derivatives with chlorophenyl and thiazole rings has revealed how molecular orientations and intermolecular interactions, such as C—H⋯O, can influence compound stability and reactivity. These structural properties are crucial for understanding the compound's potential applications in material science and pharmacology (Saravanan et al., 2016).
Synthesis and Anticancer Activity
The synthesis of derivatives through the reaction with chloroacetamide reagents and their subsequent evaluation for in vitro cytotoxicity marks a significant area of research. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been synthesized and tested for anticancer activity, showcasing the potential therapeutic applications of these compounds (Atta & Abdel‐Latif, 2021).
Photovoltaic Efficiency and Ligand-Protein Interactions
Investigations into bioactive benzothiazolinone acetamide analogs have explored their spectroscopic properties, quantum mechanical studies, and ligand-protein interactions. These studies are indicative of the compound's potential in developing photosensitizers for dye-sensitized solar cells (DSSCs) and understanding its interactions with biological targets, such as Cyclooxygenase 1 (COX1), highlighting its relevance in renewable energy and drug design (Mary et al., 2020).
Novel Synthesis Approaches
Research has also focused on developing novel synthesis methods for related compounds, such as 1,2,3,4-tetrahydrocarbazole derivatives, which are of biological interest. These methods pave the way for creating a variety of derivatives with potential applications in medicinal chemistry and pharmacology (Fadda et al., 2010).
Heterocyclic Syntheses
Cascade reactions of versatile thioureido-acetamides have been utilized for the one-pot syntheses of various heterocyclic compounds. This approach demonstrates the compound's utility in organic chemistry for generating diverse heterocycles with potential applications in drug discovery and material science (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S2/c1-11-17(12(2)26)18(13-3-5-14(21)6-4-13)15(9-22)19(24-11)29-10-16(27)25-20-23-7-8-28-20/h3-8,18,24H,10H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRIVAKQLXDVJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=C(C=C3)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.